3-(5-Nitrothiophen-2-yl)acrylic acid
Overview
Description
3-(5-Nitrothiophen-2-yl)acrylic acid is an organic compound characterized by the presence of a nitro group (NO2) and a thiophene ring. Its molecular formula is C7H5NO4S, and it has a molecular weight of 199.19 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 5-nitrothiophene-2-carboxaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product.
Industrial Production Methods: Industrial production methods for 3-(5-Nitrothiophen-2-yl)acrylic acid are not well-documented in the public domain. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 3-(5-Nitrothiophen-2-yl)acrylic acid undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form 3-(5-aminothiophen-2-yl)acrylic acid.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or chlorinating agents.
Major Products Formed:
Reduction: 3-(5-aminothiophen-2-yl)acrylic acid.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
3-(5-Nitrothiophen-2-yl)acrylic acid has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(5-Nitrothiophen-2-yl)acrylic acid involves its interaction with molecular targets through its nitro and acrylic acid functional groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with various biological molecules. The thiophene ring provides a stable aromatic system that can participate in π-π interactions and other non-covalent interactions .
Comparison with Similar Compounds
3-(5-Aminothiophen-2-yl)acrylic acid: Formed by the reduction of 3-(5-Nitrothiophen-2-yl)acrylic acid.
5-Nitrothiophene-2-carboxylic acid: A precursor in the synthesis of this compound.
Methyl 5-nitrothiophene-2-carboxylate: Another related compound with similar structural features.
Uniqueness: this compound is unique due to its combination of a nitro group and an acrylic acid moiety attached to a thiophene ring. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Properties
IUPAC Name |
(E)-3-(5-nitrothiophen-2-yl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO4S/c9-7(10)4-2-5-1-3-6(13-5)8(11)12/h1-4H,(H,9,10)/b4-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJCRPJUZLOCIE-DUXPYHPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)[N+](=O)[O-])C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(SC(=C1)[N+](=O)[O-])/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17163-22-3, 50868-70-7 | |
Record name | 17163-22-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=178900 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2E)-3-(5-nitrothiophen-2-yl)prop-2-enoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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